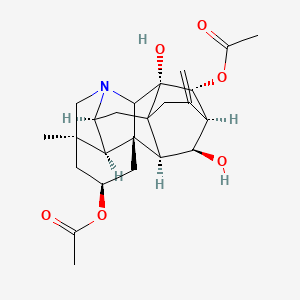

Guanfu base A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H31NO6 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |

InChI |

InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20?,21-,22?,23-,24-/m0/s1 |

InChI Key |

OGNUSOJAYIHLNS-DCOLOBNFSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)O)OC(=O)C)O)C |

Canonical SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Guanfu Base A: A Deep Dive into its Antiarrhythmic Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum.[1] Approved for clinical use in China for the treatment of arrhythmias, GFA has demonstrated considerable efficacy in preclinical and clinical settings, showing a therapeutic potential comparable to existing antiarrhythmic drugs but with a favorable safety profile.[2][3] This technical guide provides a comprehensive overview of the molecular and cellular mechanism of action of this compound in arrhythmia, with a focus on its electrophysiological effects on cardiac ion channels. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiarrhythmic agents.

Core Mechanism of Action: Selective Inhibition of the Late Sodium Current (INa.L)

The primary antiarrhythmic action of this compound stems from its selective inhibition of the late component of the cardiac sodium current (INa.L).[4] The late sodium current is a sustained inward sodium current that persists during the plateau phase of the cardiac action potential. Under pathological conditions such as myocardial ischemia and heart failure, INa.L can be enhanced, leading to intracellular sodium and calcium overload, which in turn can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), the cellular basis for cardiac arrhythmias.

GFA exhibits a potent and selective inhibitory effect on INa.L over the transient sodium current (INa.T). This selectivity is crucial for its antiarrhythmic efficacy and safety profile. While inhibition of INa.T can slow conduction velocity and potentially be proarrhythmic, the selective inhibition of INa.L is a recognized antiarrhythmic strategy that can shorten the action potential duration (APD) in pathological conditions where it is prolonged, without significantly affecting normal cardiac conduction.

Electrophysiological Effects on Cardiac Ion Channels

The antiarrhythmic properties of this compound are underpinned by its modulatory effects on several key cardiac ion channels. These effects have been characterized primarily through whole-cell patch-clamp studies on isolated cardiomyocytes and heterologous expression systems.

Sodium Channels (INa)

As mentioned, the most significant effect of GFA is on the cardiac sodium channel.

-

Late Sodium Current (INa.L): GFA is a potent inhibitor of INa.L, with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This action is believed to be the cornerstone of its antiarrhythmic effect, particularly in conditions of INa.L enhancement.

-

Transient Sodium Current (INa.T): GFA also inhibits the peak sodium current, but with a significantly lower potency compared to its effect on INa.L. This selectivity contributes to its favorable safety profile by minimizing effects on cardiac conduction at therapeutic concentrations.

Potassium Channels

GFA also modulates the function of several potassium channels involved in cardiac repolarization.

-

Human Ether-à-go-go-Related Gene (hERG) Channel (IKr): GFA has been shown to inhibit the hERG channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). However, the concentrations required for significant hERG blockade are considerably higher than those needed to inhibit INa.L, suggesting a lower risk of drug-induced QT prolongation and Torsades de Pointes at therapeutic doses.[2][5][6]

-

Kv1.5 Channel (IKur): GFA has a slight blocking effect on the Kv1.5 channel, which underlies the ultrarapid delayed rectifier potassium current (IKur), an important current in the human atria.[4]

Effects on Cardiac Action Potential

The combined effects of this compound on various ion channels translate into specific changes in the cardiac action potential (AP). In preclinical models, GFA has been shown to slow the spontaneous frequency of the sinus node and prolong the action potential duration.[7] The prolongation of the APD is likely a complex interplay of its effects on both inward sodium and outward potassium currents.

Preclinical Efficacy in Animal Models of Arrhythmia

The antiarrhythmic potential of this compound has been validated in a variety of animal models, demonstrating its broad-spectrum activity.

-

Post-Infarction Ventricular Arrhythmias: In a canine model of post-myocardial infarction, intravenous administration of GFA produced a remarkable antiarrhythmic effect, reducing severe ventricular arrhythmias.[1]

-

Chemically-Induced Arrhythmias: GFA has been shown to be effective against arrhythmias induced by various chemical agents, including:

Clinical Evidence

In clinical trials involving patients with ventricular arrhythmias, intravenous this compound has demonstrated efficacy comparable to the Class Ic antiarrhythmic drug, propafenone.[3] Notably, GFA exhibited better tolerance and a lower incidence of adverse events, highlighting its potential as a safer therapeutic alternative.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on various cardiac ion channels.

| Ion Channel | Parameter | Value | Cell Type | Reference |

| Late Sodium Current (INa.L) | IC50 | 1.57 ± 0.14 µmol/L | Guinea Pig Ventricular Myocytes | [4] |

| Transient Sodium Current (INa.T) | IC50 | 21.17 ± 4.51 µmol/L | Guinea Pig Ventricular Myocytes | [4] |

| hERG (IKr) | IC50 | 273 ± 34 µmol/L | HEK293 Cells | [4] |

| hERG (IKr) | IC50 | 1.64 mM | HEK293 Cells | [2][5][6] |

| Kv1.5 (IKur) | % Inhibition | 20.6% at 200 µmol/L | HEK293 Cells | [4] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies that have elucidated the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

The effects of this compound on cardiac ion channels were primarily investigated using the whole-cell patch-clamp technique.

-

Cell Preparations:

-

Guinea Pig Ventricular Myocytes: Ventricular myocytes were enzymatically isolated from guinea pig hearts. These primary cells provide a physiologically relevant system for studying the effects of GFA on native cardiac ion channels.

-

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells were used as a heterologous expression system. These cells were transiently or stably transfected with the cDNA encoding the specific ion channel of interest (e.g., hERG, Kv1.5), allowing for the study of GFA's effect on a specific channel in isolation.

-

-

Recording Solutions:

-

Extracellular Solution (Typical): Comprised of (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion concentrations would be varied to isolate the current of interest.

-

Intracellular Solution (Pipette Solution - Typical): Contained (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols were applied to elicit and measure the activity of different ion channels. While the exact parameters from the full-text articles are not available, a general description is as follows:

-

INa.L and INa.T: Cells were typically held at a negative holding potential (e.g., -120 mV) and then depolarized to a test potential (e.g., -20 mV) to activate sodium channels. The transient peak current (INa.T) and the sustained current at the end of the depolarizing pulse (INa.L) were measured.

-

IhERG (IKr): A specific "tail pulse" protocol was used. Cells were depolarized to a positive potential (e.g., +20 mV) to activate and then inactivate the hERG channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) where the channels recover from inactivation, giving rise to a large tail current which was measured.

-

IKv1.5 (IKur): Cells were held at a negative potential (e.g., -80 mV) and depolarized to various positive test potentials to elicit the outward potassium current.

-

-

Data Analysis: Dose-response curves were generated by applying increasing concentrations of this compound and measuring the corresponding inhibition of the ionic current. The IC50 values were then calculated by fitting the data to the Hill equation.

Animal Models of Arrhythmia

-

Canine Model of Post-Infarction Ventricular Arrhythmia:

-

Procedure: The left anterior descending coronary artery was ligated in two stages to induce myocardial infarction.

-

Arrhythmia Assessment: Continuous ECG recordings were used to monitor the incidence and severity of ventricular arrhythmias.

-

Drug Administration: this compound was administered intravenously at cumulative doses.

-

-

Chemically-Induced Arrhythmia Models:

-

Inducing Agents: Various agents such as ouabain, acetylcholine, or solutions with altered ion concentrations (K+-free, high Ca2+) were used to induce specific types of arrhythmias in different animal species (rats, dogs).

-

Assessment: ECG was used to monitor the onset and duration of the arrhythmia.

-

Drug Administration: GFA was administered either before (prophylactic effect) or after (therapeutic effect) the induction of arrhythmia.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Generalized workflow for whole-cell patch-clamp experiments.

Conclusion

This compound is a promising antiarrhythmic agent with a well-defined mechanism of action centered on the selective inhibition of the late sodium current. This selectivity, coupled with its modest effects on other cardiac ion channels at therapeutic concentrations, provides a strong rationale for its favorable efficacy and safety profile. The data presented in this technical guide, derived from rigorous preclinical and clinical investigations, underscores the potential of this compound as a valuable addition to the armamentarium of antiarrhythmic drugs. Further research into its long-term safety and efficacy in diverse patient populations is warranted.

References

- 1. [this compound inhibit the post-infarction ventricular arrhythmias in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride [jstage.jst.go.jp]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]

- 8. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfu Base A: A Deep Dive into its Sodium Channel Blocking Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, has demonstrated significant antiarrhythmic properties. This technical guide delves into the core mechanism of its action: the selective blockade of voltage-gated sodium channels. By synthesizing available preclinical data, this document provides an in-depth overview of GFA's electrophysiological effects, quantitative inhibitory parameters, and the experimental methodologies used for their determination. Furthermore, it elucidates the downstream signaling pathways affected by GFA's interaction with sodium channels, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and its Antiarrhythmic Potential

This compound is a novel heterocyclic compound that has been the subject of investigation for its therapeutic potential in managing cardiac arrhythmias.[1][2] Preclinical studies have shown its efficacy in various experimental arrhythmia models.[1][3] Clinical trials have also suggested that intravenous GFA has a comparable effect to the Class I antiarrhythmic drug propafenone in controlling premature ventricular contractions, with better tolerance.[4][5][6] The primary mechanism underlying its antiarrhythmic effects is its activity as a sodium channel blocker.[7][8]

Quantitative Analysis of Sodium Channel Blocking Activity

The inhibitory effects of this compound on various ion channels have been quantified, revealing a selective affinity for the late sodium current (INa,L) over the transient sodium current (INa,T). This selectivity is crucial for its therapeutic profile, as elevated INa,L is implicated in the pathophysiology of several cardiac arrhythmias.

| Ion Channel | IC50 (μmol·L⁻¹) | Cell Type | Reference |

| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Isolated guinea pig ventricular myocytes | [7][8] |

| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Isolated guinea pig ventricular myocytes | [7][8] |

| hERG (IhERG) | 273 ± 34 | HEK293 cells | [7][8] |

| Kv1.5 (IKv1.5) | >200 (20.6% inhibition at 200 μmol·L⁻¹) | Not specified | [7][8] |

Table 1: Summary of this compound's inhibitory concentrations on various ion channels.

Experimental Protocols

The characterization of this compound's sodium channel blocking activity has primarily been achieved through electrophysiological studies, specifically using the whole-cell patch-clamp technique.

Cell Preparation: Isolation of Guinea Pig Ventricular Myocytes

A standard enzymatic dissociation method is employed to isolate single ventricular myocytes from adult guinea pig hearts. This process typically involves the following steps:

-

Heart Excision and Perfusion: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with a Ca2+-free Tyrode's solution to remove blood.

-

Enzymatic Digestion: The perfusate is then switched to a solution containing collagenase and protease to digest the extracellular matrix. The specific concentrations and duration of enzyme treatment are critical and need to be optimized for each batch of enzymes.

-

Mechanical Dissociation and Calcium Reintroduction: The digested ventricular tissue is minced and gently triturated to release individual myocytes. The calcium concentration in the storage solution is gradually increased to ensure the viability of the calcium-tolerant myocytes.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane.

-

Pipettes and Solutions: Borosilicate glass pipettes with a specific resistance are filled with an intracellular solution mimicking the cell's internal environment. The extracellular (bath) solution is a modified Tyrode's solution.

-

Recording Procedure: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying suction, allowing for electrical access to the cell's interior.

-

Voltage-Clamp Protocols: To isolate and measure specific sodium currents (INa,T and INa,L), specific voltage-clamp protocols are applied. These protocols involve holding the cell at a certain membrane potential and then applying a series of depolarizing voltage steps. The resulting currents are recorded and analyzed.

Signaling Pathways and Mechanism of Action

The selective inhibition of the late sodium current by this compound is the cornerstone of its antiarrhythmic effect. An enhanced late sodium current is a known contributor to arrhythmogenesis in conditions such as long QT syndrome and heart failure.

An increased INa,L leads to a prolonged action potential duration (APD) and can induce early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). Furthermore, the persistent influx of Na+ during the cardiac action potential leads to an increase in intracellular sodium concentration. This, in turn, reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of Ca2+ and leading to intracellular calcium overload. This calcium overload can trigger further arrhythmic events.

By selectively blocking the late sodium current, this compound mitigates these pathological effects. It shortens the prolonged APD and reduces the likelihood of afterdepolarizations. The reduction in intracellular sodium accumulation prevents the reversal of the NCX, thereby alleviating intracellular calcium overload and its arrhythmogenic consequences.

Conclusion and Future Directions

This compound exhibits a promising pharmacological profile as an antiarrhythmic agent, primarily through its selective inhibition of the late sodium current. This targeted action addresses a key pathological mechanism in various cardiac arrhythmias while potentially minimizing the side effects associated with non-selective sodium channel blockers. Further research is warranted to fully elucidate its binding site on the sodium channel and to explore its therapeutic potential in a broader range of cardiovascular diseases characterized by abnormal sodium channel function. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for its continued development and clinical application.

References

- 1. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [this compound inhibit the post-infarction ventricular arrhythmias in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Treatment Options for Late Na Current, Arrhythmias, and Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Electrophysiological Effects of Guanfu Base A on hERG Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanfu base A (GFA) is an alkaloid isolated from the tuber of Aconitum coreanum that has garnered interest for its potential antiarrhythmic properties.[1][2][3] Understanding its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for both its therapeutic development and safety assessment. The hERG channel is a key component in cardiac repolarization, and its inhibition can lead to QT interval prolongation and potentially life-threatening arrhythmias. This technical guide provides a comprehensive overview of the known effects of this compound on hERG potassium channels, detailing the quantitative electrophysiological data, the experimental methodologies employed in these studies, and a visualization of the underlying mechanisms and workflows.

Quantitative Electrophysiological Data

The inhibitory effect of this compound on the hERG potassium channel has been quantified in electrophysiological studies. The half-maximal inhibitory concentration (IC50) has been reported in different studies, showing some variability. The key quantitative findings are summarized below.

| Parameter | Reported Value | Study Reference |

| IC50 | 1.64 mM | [1] |

| IC50 | 273 ± 34 µM | [4] |

The blockade of hERG channels by this compound is not a simple pore plugging but involves a complex interaction with the channel's gating machinery. The characteristics of this inhibition are detailed in the following table.

| Characteristic of Blockade | Observation | Study Reference |

| Concentration-Dependence | GFA inhibits hERG channel current in a concentration-dependent manner. | [1] |

| Voltage-Dependence | The inhibitory effect of GFA is voltage-dependent. | [1] |

| Time-Dependence | The blockade by GFA is time-dependent. | [1] |

| State-Dependence | The blockade is dependent on the open and inactivated states of the hERG channel. | [1] |

| Effect on Activation | GFA shifts the activation curve in a negative direction. | [1] |

| Effect on Inactivation | GFA accelerates channel inactivation but has no effect on the inactivation curve. | [1] |

Experimental Protocols

The primary methodology for assessing the effect of this compound on hERG channels is the whole-cell patch-clamp technique performed on mammalian cell lines heterologously expressing the hERG channel.

Cell Line and Culture

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[1]

-

Transfection: HEK293 cells are transiently transfected with the complementary DNA (cDNA) encoding the hERG potassium channel.[1]

Electrophysiological Recordings

-

Technique: The whole-cell configuration of the patch-clamp technique is employed to record hERG currents.[1][4]

-

Equipment: A patch-clamp amplifier and a data acquisition system are used to control the membrane potential and record the resulting ionic currents.

-

Temperature: Experiments are typically performed at room temperature, although physiological temperatures (35-37 °C) are also used for hERG channel recordings.

Recording Solutions

While the specific compositions of the recording solutions used in the this compound studies are not detailed in the available literature, a typical set of solutions for hERG channel recordings is provided below.

| Solution Type | Component | Concentration (mM) |

| External Solution | NaCl | 137 |

| KCl | 4 | |

| CaCl2 | 1.8 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH | ||

| Internal (Pipette) Solution | K-aspartate | 130 |

| MgCl2 | 5 | |

| EGTA | 5 | |

| ATP (potassium salt) | 4 | |

| HEPES | 10 | |

| pH adjusted to 7.2 with KOH |

Voltage-Clamp Protocols

Specific voltage protocols are applied to the cell membrane to elicit hERG currents and to study the voltage-dependent effects of this compound. A representative protocol to measure the tail current and assess drug-induced block is as follows:

-

Holding Potential: The cell membrane is held at a negative potential, typically -80 mV, where the hERG channels are predominantly in the closed state.

-

Depolarizing Pulse: A depolarizing step to a positive potential, for example, +20 mV for 2 seconds, is applied to activate the channels.

-

Repolarizing Pulse: The membrane is then repolarized to a negative potential, such as -50 mV, to elicit a large outward tail current as the channels recover from inactivation before closing.

-

Data Acquisition: The peak of this tail current is measured to quantify the hERG current amplitude in the absence and presence of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the effect of this compound on hERG channels using the whole-cell patch-clamp technique.

Caption: Experimental workflow for assessing this compound's effect on hERG channels.

Proposed Mechanism of hERG Channel Blockade by this compound

The following diagram illustrates the interaction of this compound with the different states of the hERG potassium channel.

References

- 1. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfu Base A: A Diterpenoid Alkaloid from Aconitum coreanum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A is a C20-diterpenoid alkaloid isolated from the root of Aconitum coreanum (Lèvl.) Rapaics, a plant used in traditional Chinese medicine.[1][2][3] This compound has garnered significant interest in the scientific community due to its potent antiarrhythmic properties.[2] It is currently under clinical investigation as a novel antiarrhythmic drug.[4] This technical guide provides a comprehensive overview of this compound, focusing on its origin, isolation, structure elucidation, biosynthesis, and key pharmacological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Origin and Isolation

This compound is a natural product exclusively isolated from the root of Aconitum coreanum, a species belonging to the Ranunculaceae family.[1][2][5] The isolation and purification of this compound can be efficiently achieved using pH-zone-refining counter-current chromatography.[1]

Experimental Protocol: Isolation and Purification

A detailed protocol for the preparative separation of this compound from the crude extract of Aconitum coreanum is outlined below.[1]

1.1.1. Crude Alkaloid Extraction:

-

Grind dried roots of Aconitum coreanum into a powder.

-

Perform heat reflux extraction three times with 95% ethanol solution containing a small amount of hydrochloric acid.

-

Combine the extracts and evaporate to dryness under reduced pressure.

-

Dissolve the residue in 1% HCl.

-

Basify the acidic extract to pH 9.5 with ammonia water after extraction with petroleum ether.

-

Extract the basified solution with chloroform and evaporate to dryness to obtain the crude alkaloids.[1]

1.1.2. pH-Zone-Refining Counter-Current Chromatography:

-

Apparatus: A suitable counter-current chromatography instrument.

-

Two-phase solvent system: Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).

-

Mobile phase (upper phase): The upper organic phase of the solvent system containing 10 mM triethylamine.

-

Stationary phase (lower phase): The lower aqueous phase of the solvent system containing 10 mM hydrochloric acid.

-

Procedure:

-

Dissolve the crude extract in the stationary phase.

-

Perform the separation using the mobile phase at an appropriate flow rate.

-

Monitor the effluent and collect the fractions containing this compound.

-

Combine the fractions and evaporate the solvent to obtain purified this compound.[1]

-

This method has been shown to yield this compound with high purity.[1]

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques, primarily Time-of-Flight Mass Spectrometry (TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Protocol: Structure Elucidation

2.1.1. Mass Spectrometry:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).

-

Infuse the solution into a TOF-MS instrument.

-

Acquire the mass spectrum to determine the accurate mass of the molecular ion and deduce the elemental composition.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a deuterated solvent (e.g., CDCl3 or CD3OD).

-

Acquire a series of NMR spectra, including:

-

¹H NMR to identify the proton environments.

-

¹³C NMR to identify the carbon skeleton.

-

2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of protons and carbons and elucidate the complete chemical structure.

-

Biosynthesis

The biosynthesis of diterpenoid alkaloids in Aconitum species is a complex process that is not yet fully elucidated. However, a putative pathway has been proposed based on transcriptomic and metabolomic studies.[6][7][8][9][10] The biosynthesis can be broadly divided into three stages: formation of the diterpene precursor, formation of the alkaloid skeleton, and modification of the skeleton.

The initial steps involve the cyclization of geranylgeranyl pyrophosphate (GGPP) to form a diterpene scaffold, such as ent-atiserene.[7][9] This is followed by a series of oxidations and the incorporation of a nitrogen atom, typically from an amino acid like L-serine, to form the characteristic atisine skeleton.[9] Subsequent modifications, including hydroxylations, acetylations, and methylations, lead to the diverse array of diterpenoid alkaloids found in Aconitum species, including this compound.

Caption: Putative biosynthetic pathway of this compound.

Pharmacological Activity

This compound exhibits significant pharmacological activities, primarily as an antiarrhythmic agent. Its mechanism of action involves the modulation of ion channels and metabolic enzymes.

Antiarrhythmic Activity

This compound has been shown to be effective in various experimental models of arrhythmia.[2] It can antagonize aconitine-induced arrhythmia and reduce the incidence of ventricular fibrillation.[2]

4.1.1. Experimental Protocol: Screening for Antiarrhythmic Activity

Several in vivo and in vitro models can be used to screen for antiarrhythmic activity.

-

Aconitine-induced arrhythmia in rats:

-

Anesthetize rats and record their electrocardiogram (ECG).

-

Administer this compound or a vehicle control.

-

Induce arrhythmia by intravenous infusion of aconitine.

-

Monitor the ECG for the onset of arrhythmias and compare the protective effect of this compound against the control.[2]

-

-

Calcium chloride-induced ventricular fibrillation in rats:

-

Anesthetize rats and record their ECG.

-

Administer this compound or a vehicle control.

-

Induce ventricular fibrillation by intravenous injection of calcium chloride.

-

Determine the incidence of ventricular fibrillation in the treated and control groups.[2]

-

Inhibition of HERG Potassium Channel

The human ether-a-go-go-related gene (HERG) encodes a potassium ion channel crucial for cardiac repolarization. This compound has been shown to inhibit the HERG channel current.[11]

4.2.1. Experimental Protocol: HERG Channel Inhibition Assay

The whole-cell patch-clamp technique is the gold standard for assessing HERG channel inhibition.

-

Culture human embryonic kidney 293 (HEK293) cells transiently transfected with HERG complementary DNA.

-

Use a whole-cell patch-clamp setup to record HERG channel currents.

-

Apply different concentrations of this compound to the cells.

-

Measure the inhibition of the HERG channel current and determine the IC50 value.[11]

Inhibition of Cytochrome P450 2D6 (CYP2D6)

This compound is a potent inhibitor of CYP2D6, a key enzyme in drug metabolism.[4] This suggests a potential for drug-drug interactions.

4.3.1. Experimental Protocol: CYP2D6 Inhibition Assay

In vitro assays using human liver microsomes are commonly employed to evaluate CYP2D6 inhibition.

-

Prepare incubations containing human liver microsomes, a CYP2D6-specific substrate (e.g., dextromethorphan or bufuralol), and various concentrations of this compound.

-

Initiate the reaction by adding a cofactor such as NADPH.

-

After a specific incubation time, stop the reaction.

-

Quantify the formation of the metabolite using a suitable analytical method (e.g., LC-MS/MS).

-

Determine the inhibitory potency of this compound by calculating the IC50 and/or Ki values.[4]

Quantitative Data Summary

| Parameter | Value | Experimental System | Reference |

| Isolation Yield | |||

| This compound | 578 mg (from 3.5 g crude extract) | pH-zone-refining CCC | [1] |

| HERG Channel Inhibition | |||

| IC50 | 1.64 mM | HEK293 cells expressing HERG | [11] |

| CYP2D6 Inhibition | |||

| Ki (noncompetitive) | 1.20 µM | Human liver microsomes | [4] |

| Ki (noncompetitive) | 0.37 µM | Recombinant human CYP2D6 | [4] |

| Ki (competitive) | 0.38 µM | Monkey liver microsomes | [4] |

| Ki (competitive) | 2.4 µM | Dog liver microsomes | [4] |

Logical Relationships and Workflows

Caption: Research workflow for this compound.

Conclusion

This compound, a diterpenoid alkaloid from Aconitum coreanum, holds significant promise as a novel antiarrhythmic agent. This guide has provided a detailed overview of its origin, isolation, structural characterization, biosynthesis, and pharmacological properties, along with relevant experimental protocols and quantitative data. Further research into its detailed mechanism of action and potential for drug-drug interactions is warranted to fully realize its therapeutic potential.

References

- 1. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Structural congeners of this compound and their antiarrhythmic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on the analytical method of a new anti-arrhythmic guan-fu base A in rabbit plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]

- 5. imperfectpharmacy.in [imperfectpharmacy.in]

- 6. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfu Base A: A Comprehensive Technical Guide to its CYP2D6 Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, is an antiarrhythmic drug candidate. Concomitant administration of drugs can lead to significant drug-drug interactions (DDIs), primarily through the inhibition of cytochrome P450 (CYP) enzymes. This guide provides an in-depth technical overview of the inhibitory mechanism of this compound on CYP2D6, a critical enzyme in drug metabolism. Understanding this interaction is paramount for predicting potential DDIs and ensuring patient safety during clinical development and application. This document summarizes the quantitative inhibitory parameters, details the experimental protocols for assessing CYP2D6 inhibition, and provides visual representations of the underlying mechanisms and experimental workflows.

Core Inhibition Mechanism

This compound has been identified as a potent and specific inhibitor of human cytochrome P450 2D6 (CYP2D6). The primary mechanism of inhibition is noncompetitive , meaning GFA can bind to the enzyme at a site distinct from the substrate-binding site, thereby reducing the catalytic activity of the enzyme without preventing substrate binding.[1] This inhibitory action is specific to CYP2D6, with minimal effects observed on other major human CYP isoforms such as 1A2, 2A6, 2C8, 2C19, 3A4, or 3A5.[1]

The noncompetitive nature of the inhibition implies that increasing the substrate concentration will not overcome the inhibitory effect of this compound. This is a critical consideration for predicting the clinical significance of drug-drug interactions involving GFA and drugs metabolized by CYP2D6.

Quantitative Inhibition Data

The inhibitory potency of this compound against human CYP2D6 has been quantified using in vitro experimental models. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

| Experimental System | Probe Substrate | Inhibition Type | Ki (µM) |

| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 |

| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 |

| Data sourced from Sun et al. (2015).[1] |

Signaling Pathway of Inhibition

The following diagram illustrates the noncompetitive inhibition of CYP2D6 by this compound.

Experimental Protocols

The determination of the CYP2D6 inhibition mechanism and parameters for this compound involves in vitro assays using human liver microsomes (HLMs) and recombinant human CYP2D6 (rCYP2D6).

In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes

This protocol outlines the general procedure for assessing the inhibitory potential of a compound on CYP2D6 activity in a complex membrane-bound enzyme system.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

This compound (test inhibitor)

-

Dextromethorphan (CYP2D6 probe substrate)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Quinidine (positive control inhibitor)

-

Acetonitrile or Methanol (for stopping the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, dextromethorphan, and quinidine in an appropriate solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and varying concentrations of this compound or the positive control (quinidine). A control incubation without any inhibitor should also be prepared.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate, dextromethorphan.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol. This also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the metabolite (dextrorphan) from dextromethorphan using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of this compound. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). To determine the Ki and the type of inhibition, the experiment should be repeated with multiple substrate concentrations. The data can then be fitted to different enzyme inhibition models using nonlinear regression analysis. For noncompetitive inhibition, a Dixon plot can be used where the reciprocal of the reaction velocity is plotted against the inhibitor concentration.

In Vitro CYP2D6 Inhibition Assay using Recombinant Human CYP2D6

This protocol uses a simplified system with a specific CYP isoform, which is useful for confirming the direct interaction and mechanism.

Materials:

-

Recombinant human CYP2D6 (e.g., expressed in baculovirus-infected insect cells) co-expressed with NADPH-cytochrome P450 reductase

-

This compound

-

(+)-Bufuralol (CYP2D6 probe substrate)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

Control inhibitor (e.g., quinidine)

-

Stopping solution (e.g., acetonitrile)

-

HPLC with fluorescence detection or LC-MS/MS system

Procedure:

-

Reagent Preparation: Prepare stock and working solutions of this compound, (+)-bufuralol, and the control inhibitor as described in the HLM protocol.

-

Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the potassium phosphate buffer, the recombinant CYP2D6 enzyme preparation, and a range of concentrations of this compound or the control inhibitor.

-

Pre-incubation: Pre-warm the plate/tubes to 37°C for approximately 5 minutes.

-

Reaction Initiation: Start the reaction by adding NADPH and (+)-bufuralol.

-

Incubation: Incubate at 37°C for a predetermined time, ensuring linear product formation.

-

Reaction Termination: Terminate the reaction by adding a stopping solution.

-

Analysis: Analyze the formation of the metabolite, 1'-hydroxybufuralol, using HPLC with fluorescence detection or LC-MS/MS.

-

Data Analysis: Similar to the HLM assay, determine the IC50 and Ki values and the type of inhibition by analyzing the reaction rates at different substrate and inhibitor concentrations.

Experimental Workflow

The following diagram outlines a typical workflow for determining the CYP2D6 inhibition profile of a test compound like this compound.

Conclusion

This compound is a potent, specific, and noncompetitive inhibitor of human CYP2D6. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to understand and further investigate the clinical implications of these findings. The noncompetitive nature of the inhibition suggests that co-administration of this compound with drugs primarily metabolized by CYP2D6 may lead to clinically significant drug-drug interactions, warranting careful consideration in preclinical and clinical development. Further in vivo studies are necessary to fully elucidate the clinical relevance of this in vitro inhibition.

References

Unraveling the Electrophysiological Maze: A Technical Guide to the Effects of Guanfu Base A on Cardiomyocytes

For Immediate Release

NANJING, China – Guanfu base A (GFA), a diterpenoid alkaloid derived from the traditional Chinese medicinal plant Aconitum coreanum, is gaining significant attention within the scientific community for its potent anti-arrhythmic properties. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the intricate electrophysiological effects of GFA at the cellular level of cardiomyocytes. This document synthesizes the current understanding of GFA's mechanism of action, focusing on its interactions with key cardiac ion channels, and provides detailed experimental context.

Executive Summary

This compound exerts its anti-arrhythmic effects primarily through the modulation of cardiac ion channels, leading to a prolongation of the action potential duration (APD). Its most prominent action is a highly selective and potent inhibition of the late sodium current (INa.L), a key contributor to arrhythmic activity under pathological conditions. Additionally, GFA blocks several potassium currents involved in cardiac repolarization, albeit with lower potency. This multi-channel blocking profile underscores its potential as a novel therapeutic agent for cardiac arrhythmias.

Quantitative Effects on Cardiac Ion Channels

The primary mechanism of this compound's electrophysiological action is the blockade of several crucial ion channels in cardiomyocytes. The following tables summarize the quantitative data obtained primarily from studies on guinea pig ventricular myocytes using the whole-cell patch-clamp technique.

Table 2.1: Inhibitory Effects of this compound on Sodium Currents (INa)

| Current Name | Channel Subtype | IC50 (µmol·L⁻¹) | Cell Type | Key Finding | Reference |

| Late Sodium Current (INa.L) | Nav1.5 | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | Potent and selective inhibition of the sustained late sodium current. | [1] |

| Transient Sodium Current (INa.T) | Nav1.5 | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | Significantly lower potency compared to its effect on INa.L. | [1] |

Table 2.2: Inhibitory Effects of this compound on Potassium Currents (IK)

| Current Name | Channel Subtype | IC50 / % Inhibition | Cell Type | Key Finding | Reference |

| Rapid Delayed Rectifier K⁺ Current (IKr) | hERG (KCNH2) | 273 ± 34 µmol·L⁻¹ | HEK293 cells expressing hERG | Moderate inhibition of the rapid component of the delayed rectifier current. | [1] |

| Delayed Rectifier K⁺ Current (Ik) | - | ~22% inhibition at 100 µmol·L⁻¹ | Guinea Pig Ventricular Myocytes | GFA demonstrates an inhibitory effect on the overall delayed rectifier current. | [2] |

| Voltage-gated K⁺ Current | Kv1.5 | 20.6% decrease at 200 µmol·L⁻¹ | Not Specified | Slight blocking effect on Kv1.5 channels. | [1] |

| Inward Rectifier K⁺ Current (IK1) | Kir2.x | No significant effect at 100 µmol·L⁻¹ | Guinea Pig Ventricular Myocytes | GFA does not appear to affect the resting membrane potential via IK1 at this concentration. | [2] |

Note: Specific quantitative data on the effects of GFA on the slow component of the delayed rectifier potassium current (IKs) and the L-type calcium current (ICa-L) are not extensively available in the current literature. One study suggested that the bradycardic effect of GFA is not a result of calcium channel blockade[3].

Mechanism of Action and Signaling Pathway

This compound's anti-arrhythmic action is a direct consequence of its multi-target ion channel blockade. By potently inhibiting the late sodium current (INa.L), GFA can shorten the abnormally prolonged action potentials often seen in arrhythmic conditions. Furthermore, its inhibition of repolarizing potassium currents, such as IKr and the broader Ik, contributes to a general prolongation of the action potential duration under normal conditions. This dual action profile is a hallmark of some effective anti-arrhythmic drugs.

Experimental Protocols

The data presented in this guide were primarily generated using the whole-cell patch-clamp technique on isolated ventricular myocytes.

Cardiomyocyte Isolation

Ventricular myocytes are typically isolated from adult guinea pigs via enzymatic digestion. The heart is excised, mounted on a Langendorff apparatus, and retrogradely perfused with a calcium-free solution, followed by a solution containing collagenase and protease to digest the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual, calcium-tolerant myocytes.

Whole-Cell Patch-Clamp Recordings

-

Objective: To measure the ionic currents across the membrane of a single cardiomyocyte in response to controlled voltage steps.

-

General Procedure:

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is pressed against the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.

-

A brief pulse of suction is applied to rupture the membrane patch, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

-

A patch-clamp amplifier is used to clamp the membrane potential at a holding value and to apply specific voltage protocols to elicit and measure ionic currents.

-

-

Typical Solutions (Guinea Pig Ventricular Myocytes):

-

External Solution (Tyrode's): (in mmol/L) 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Pipette (Internal) Solution: (in mmol/L) 110 K-aspartate, 20 KCl, 1 MgCl₂, 5 Mg-ATP, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

-

Note: Specific ion channel blockers (e.g., tetrodotoxin for Na⁺ currents, nifedipine for Ca²⁺ currents) are often added to the external solution to isolate the current of interest.

-

Logical Relationships and Therapeutic Implications

The electrophysiological profile of this compound suggests a Class I and Class III anti-arrhythmic activity according to the Vaughan-Williams classification. Its potent inhibition of INa.L is particularly relevant for arrhythmias associated with ischemic conditions where this current is often enhanced. The prolongation of the action potential via potassium channel blockade can help to terminate re-entrant arrhythmias.

References

- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Inhibition of guan-fu base A on delayed rectifier current (Ik) in guinea pig ventricular myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effects of guan-fu base A on spontaneous rate of isolated sinoatrial node of guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Guanfu Base A: A Technical Guide for Drug Development Professionals

An in-depth analysis of Guanfu base A and its analogs reveals critical insights into their antiarrhythmic properties. This guide synthesizes the available structure-activity relationship (SAR) data, experimental methodologies, and proposed mechanisms of action to inform future drug discovery and development efforts in the field of cardiovascular therapeutics.

Introduction

This compound (GFA) is a diterpenoid alkaloid originally isolated from the root of Aconitum coreanum. It has demonstrated notable efficacy in various experimental models of arrhythmia, positioning it as a promising lead compound for the development of novel antiarrhythmic agents.[1] The complex, rigid structure of GFA, characterized by a hydrogenated phenanthrene ring system and an alkylamino side chain bearing hydroxyl and acetoxy groups, has been the subject of medicinal chemistry efforts aimed at simplification and potency enhancement.[1] This technical guide provides a comprehensive overview of the current understanding of the SAR of GFA, detailing the impact of structural modifications on its biological activity.

Quantitative Structure-Activity Relationship Data

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

| Ion Channel | IC50 (μM) | Cell Type | Reference |

| Late Sodium Current (INa.L) | 1.57 ± 0.14 | Guinea pig ventricular myocytes | [2] |

| Transient Sodium Current (INa.T) | 21.17 ± 4.51 | Guinea pig ventricular myocytes | [2] |

| hERG (IKr) | 273 ± 34 | HEK293 cells | [2] |

The data clearly indicates that this compound is a potent and selective inhibitor of the late sodium current (INa.L) over the transient sodium current (INa.T) and the hERG potassium channel. This selectivity is a key aspect of its antiarrhythmic profile, as preferential blockade of INa.L is a recognized mechanism for suppressing arrhythmias with a lower risk of proarrhythmic side effects compared to non-selective sodium channel blockers.

Core Structure-Activity Relationship Insights

Systematic structural modifications of this compound have led to the identification of key pharmacophoric elements and structural motifs that govern its antiarrhythmic activity.

The Essential Role of the Alkylamino Side Chain

Initial hypotheses pinpointed the alkylamino chain, with its hydroxyl and acetoxy functionalities, as the primary pharmacophore responsible for the biological activity of GFA.[1] Subsequent research involving the synthesis of simplified analogs has substantiated this claim. By removing the complex hydrogenated phenanthrene backbone and introducing a more common aryl moiety, researchers have successfully developed phenylpropanediolamine derivatives that not only retain but in some cases, exceed the antiarrhythmic potency of the parent compound.[1]

Simplification of the Polycyclic Core

The multi-ring structure of GFA presents significant synthetic challenges and may not be optimal for pharmacokinetic properties. Structure-activity relationship studies have demonstrated that the cumbersome hydrogenated phenanthrene ring system is not a prerequisite for antiarrhythmic activity.[1] Its replacement with a simple aryl group has yielded a series of phenylpropanediolamine derivatives with enhanced potency.[1] This finding is pivotal for the design of more synthetically accessible and potentially safer GFA-based antiarrhythmic drugs.

Phenylpropanediolamine and Indolizine Analogs with Enhanced Potency

A significant breakthrough in the SAR of GFA was the synthesis and evaluation of a series of phenylpropanediolamine and indolizine derivatives.[1] Notably, several phenylpropanediolamine analogs, designated as I1, I2, I3, I7, I8, and I14, along with an indolizine derivative, II2, exhibited marked efficacy in a chloroform-induced arrhythmia model in rats.[1] Among these, compounds I2, I3, I7, and I8 were found to be even more potent than this compound itself, highlighting the success of the structural simplification and modification strategy.[1] Unfortunately, the specific chemical structures and quantitative potency data for these promising analogs are not available in the accessible scientific literature, representing a critical knowledge gap in the field.

Experimental Protocols

The evaluation of the antiarrhythmic properties of this compound and its analogs has relied on a variety of established in vivo and in vitro experimental models.

Chloroform-Induced Arrhythmia in Rodents

This widely used model is instrumental for the preliminary screening of potential antiarrhythmic agents.

Methodology:

-

Animal Model: Male rats or mice are typically used.

-

Anesthesia: Animals are anesthetized, often with urethane or a similar agent.

-

Induction of Arrhythmia: A sub-lethal dose of chloroform is administered, usually via inhalation or intravenous injection. Chloroform sensitizes the myocardium to the arrhythmogenic effects of endogenous catecholamines.

-

ECG Monitoring: A continuous electrocardiogram (ECG) is recorded to monitor for the onset of ventricular arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

-

Drug Administration: The test compound (e.g., GFA or its analogs) is administered, typically intravenously, prior to the chloroform challenge.

-

Endpoint: The primary endpoint is the prevention or reduction in the incidence and severity of chloroform-induced arrhythmias compared to a vehicle-treated control group.

Aconitine-Induced Arrhythmia

Aconitine is a potent cardiotoxin that induces arrhythmias by persistently activating sodium channels.

Methodology:

-

Animal Model: Rats or guinea pigs are commonly used.

-

Drug Administration: The test compound is administered prior to the aconitine challenge.

-

Induction of Arrhythmia: A continuous infusion or a bolus injection of aconitine is administered.

-

ECG Monitoring: Continuous ECG monitoring is performed to detect the onset of arrhythmias.

-

Endpoint: The protective effect of the test compound is assessed by measuring the delay in the onset of arrhythmias or the complete prevention of arrhythmias.

Whole-Cell Patch Clamp Electrophysiology

This in vitro technique is essential for elucidating the specific ion channel targets of a compound and quantifying its inhibitory potency.

Methodology:

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig ventricles), or cell lines stably expressing specific ion channels (e.g., HEK293 cells) are used.

-

Patch Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ionic currents flowing through specific ion channels.

-

Voltage Protocols: Specific voltage protocols are applied to the cell to activate and inactivate the ion channel of interest.

-

Drug Application: The test compound is applied to the cell via a perfusion system.

-

Data Analysis: The effect of the compound on the ion channel current is measured, and concentration-response curves are generated to determine the IC50 value.

Signaling Pathways and Mechanism of Action

The antiarrhythmic effects of this compound are primarily attributed to its interaction with cardiac ion channels, which play a critical role in regulating the cardiac action potential.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound.

This compound exerts its antiarrhythmic effects through the selective and potent inhibition of the late sodium current (INa.L). This late current, which results from a small fraction of sodium channels that fail to inactivate, is pathologically enhanced in conditions such as heart failure and ischemia, contributing to arrhythmogenesis. By specifically targeting INa.L, GFA can effectively suppress arrhythmias with a favorable therapeutic window, as it has a significantly lower affinity for the transient sodium current (INa.T) and the hERG potassium channel, thereby reducing the risk of adverse cardiac events.

Conclusion

The structure-activity relationship studies of this compound have successfully identified the alkylamino side chain as a key pharmacophore and have demonstrated that the complex polycyclic core can be replaced with simpler aryl moieties to yield analogs with enhanced antiarrhythmic potency. The selective inhibition of the late sodium current by GFA provides a clear mechanism for its therapeutic effects. While the lack of publicly available structural and quantitative data for the most potent analogs presents a challenge, the foundational SAR insights provide a strong rationale for the continued exploration of GFA-based compounds. Future research should focus on the synthesis and detailed pharmacological characterization of new analogs, with a particular emphasis on optimizing both potency and pharmacokinetic properties, to unlock the full therapeutic potential of this promising class of antiarrhythmic agents.

References

Methodological & Application

Guanfu Base A: Application Notes and In Vitro Experimental Protocols

For Research Use Only.

Introduction

Guanfu Base A (GFA) is a C20-diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. It has demonstrated significant antiarrhythmic properties and is a subject of growing interest in cardiovascular research and drug development. This document provides an overview of the known in vitro activities of GFA, along with detailed protocols for key experimental assays to facilitate further investigation of its pharmacological profile.

Mechanism of Action

This compound's primary established mechanism of action as an antiarrhythmic agent involves the modulation of cardiac ion channels. Additionally, it is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, indicating a potential for drug-drug interactions. While the broader signaling pathways affected by GFA are still under investigation, its parent plant extract has shown modulation of the PI3K/Akt and Keap1/Nrf2 pathways, suggesting potential, yet unconfirmed, roles for GFA in cellular survival and stress response.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro effects of this compound.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

| Ion Channel | Cell Type | IC50 (μM) | Reference |

| Late Sodium Current (INa.L) | Guinea Pig Ventricular Myocytes | 1.57 ± 0.14 | [1] |

| Transient Sodium Current (INa.T) | Guinea Pig Ventricular Myocytes | 21.17 ± 4.51 | [1] |

| hERG Current (IKr) | HEK293 cells | 273 ± 34 | [1] |

| Kv1.5 Current (IKur) | Not specified | >200 (20.6% inhibition at 200 μM) | [1] |

Table 2: Inhibitory Activity of this compound on CYP2D6

| Enzyme Source | Substrate | Inhibition Type | Kᵢ (μM) | Reference |

| Human Liver Microsomes | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 | [2] |

| Recombinant Human CYP2D6 | (+)-Bufuralol | Not specified | 0.37 ± 0.16 | [2] |

| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 | [2] |

| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 | [2] |

Signaling Pathways

While direct evidence of this compound's modulation of the PI3K/Akt and Keap1/Nrf2 signaling pathways is currently limited, these pathways are critical in cell survival and oxidative stress responses. The diagrams below illustrate the canonical pathways and suggest potential points of interaction for GFA that warrant further investigation.

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

Caption: Postulated interaction of this compound with the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channels

This protocol is essential for characterizing the effects of GFA on specific cardiac ion currents.

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Methodology:

-

Cell Preparation: Isolate primary cardiomyocytes or use a cell line (e.g., HEK293) stably expressing the ion channel of interest. Plate cells on glass coverslips.

-

Solutions:

-

External Solution (Tyrode's solution): Composition in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution: Composition in mM: 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

-

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Mount the coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply appropriate voltage protocols to elicit the specific ion current of interest and record baseline activity.

-

Perfuse the chamber with external solution containing various concentrations of this compound.

-

Record the ion currents at each concentration.

-

Perfuse with GFA-free external solution to assess washout.

-

-

Data Analysis: Measure the peak current amplitude at each GFA concentration. Normalize the data to the baseline current and fit to a dose-response curve to determine the IC50 value.

CYP2D6 Inhibition Assay

This assay determines the inhibitory potential of GFA on the drug-metabolizing enzyme CYP2D6.

Methodology:

-

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP2D6.

-

CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol).

-

NADPH regenerating system.

-

This compound.

-

Positive control inhibitor (e.g., Quinidine).

-

-

Incubation:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLMs or recombinant enzyme, and the CYP2D6 substrate.

-

Add this compound at various concentrations.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite (e.g., Dextrorphan from Dextromethorphan) using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each GFA concentration.

-

Determine the IC50 value by plotting the percent inhibition against the GFA concentration.

-

To determine the inhibition kinetics (Kᵢ and type of inhibition), perform the assay with varying concentrations of both the substrate and GFA.

-

Cell Viability (Cytotoxicity) Assay

This protocol provides a general framework to assess the cytotoxic effects of GFA on a chosen cell line.

Methodology:

-

Cell Culture: Plate cells (e.g., a relevant cardiac cell line or a standard cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of GFA in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of GFA. Include a vehicle control (medium with the solvent).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the GFA concentration and determine the IC50 value.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay is used to determine if GFA induces apoptosis in a cell population.

Methodology:

-

Cell Treatment: Plate cells in a 6-well plate and treat with various concentrations of GFA for a predetermined time. Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with the cells from the culture medium.

-

Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V positive, PI negative cells are in early apoptosis.

-

FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.

Disclaimer

The information provided in this document is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. The signaling pathway diagrams represent current understanding and hypothetical interactions of this compound that require experimental validation.

References

Application Notes and Protocols for Guanfu Base A in Canine Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a diterpenoid alkaloid derived from the tuber of Aconitum coreanum. It has demonstrated significant antiarrhythmic properties in various preclinical models, including canine models of both ventricular and supraventricular arrhythmias.[1][2] These notes provide a comprehensive overview of the application of GFA in canine arrhythmia research, summarizing its mechanism of action, effective dosages, and detailed protocols for inducing relevant arrhythmia models.

Mechanism of Action

This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the late sodium current (INa.L).[3][4] Under normal physiological conditions, the late sodium current is a small, sustained inward current during the plateau phase of the cardiac action potential. However, in pathological states such as myocardial ischemia, this current can be enhanced, leading to intracellular sodium and subsequent calcium overload. This calcium overload can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known to initiate and sustain arrhythmias.

By selectively blocking the late sodium current, GFA helps to restore normal intracellular ion homeostasis, thereby suppressing the triggers for arrhythmia without significantly affecting the peak sodium current responsible for normal cardiac conduction.[5][6][7] The IC50 for GFA's inhibition of INa.L in guinea pig ventricular myocytes has been reported as 1.57 µmol/L, which is substantially lower than its effect on the transient sodium current, highlighting its selectivity.[3] Some evidence also suggests a potential role of the PI3K/Akt signaling pathway in the regulation of the late sodium current, which may be an area for further investigation into GFA's mechanism.[8]

Data Presentation

The following tables summarize the reported effects of this compound in various canine arrhythmia models.

Disclaimer: The quantitative data presented in the following tables are illustrative, based on qualitative descriptions from the cited literature. The original publications did not provide detailed statistical data (e.g., mean ± SD) for these parameters in a structured format.

Table 1: Effect of this compound on Post-Infarction Ventricular Arrhythmia in Conscious Dogs

| Parameter | Control (Pre-GFA) | GFA (10-40 mg/kg, IV) | Reference |

| Ventricular Arrhythmia | Severe | Remarkable Antiarrhythmic Effect | [1] |

| Heart Rate | Elevated | Moderate Reduction | [1] |

| P-R Interval | Normal | Prolonged | [2] |

| QRS Complex | Normal | No Significant Alteration | [1] |

| Q-T Interval | Normal | No Significant Alteration | [1] |

Table 2: Effect of this compound on Chemically-Induced Arrhythmias in Dogs

| Arrhythmia Model | Induction Agent | GFA Dose (IV) | Observed Effect | Reference |

| Ventricular Tachycardia | Ouabain | 9-10 mg/kg | Reversion to Sinus Rhythm in 1-2 min | [2] |

| Atrial Fibrillation | Acetylcholine (topical) | 10-20 mg/kg | Protection from AF Induction | [2] |

Experimental Protocols

The following are detailed methodologies for inducing arrhythmia in canine models relevant to the study of this compound.

Protocol 1: Post-Myocardial Infarction Ventricular Arrhythmia (Harris Two-Stage Ligation Model)

This model is designed to produce a high incidence of ventricular arrhythmias that closely mimic those seen in patients after a myocardial infarction.

Materials:

-

Adult mongrel dogs

-

Anesthetic agents (e.g., sodium pentobarbital)

-

Surgical instruments for thoracotomy

-

Suture material (e.g., 2-0 silk)

-

ECG monitoring equipment

-

Ventilator

Procedure:

Stage 1: Initial Coronary Artery Ligation

-

Anesthetize the dog and initiate positive pressure ventilation.

-

Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.

-

Open the pericardium to visualize the left anterior descending (LAD) coronary artery.

-

Pass a two-stage ligature (a main ligature and a smaller, constricting ligature) around the LAD, typically at a location one-third of the distance from its origin to the apex.

-

Tie the constricting ligature to partially occlude the artery, reducing blood flow but not causing immediate infarction. This allows for the development of collateral circulation.

-

Close the chest in layers and allow the animal to recover.

Stage 2: Complete Occlusion

-

Approximately 24 hours after the first stage, re-anesthetize the animal.

-

Tie the main ligature to completely occlude the LAD at the same location.

-

This two-stage process results in a high incidence of sustained ventricular arrhythmias within hours.

-

Allow the animal to recover from anesthesia. Arrhythmias are typically monitored in the conscious state starting several hours after the second stage.

GFA Administration:

-

Once stable and severe ventricular arrhythmias are recorded (typically 20 hours post-ligation), administer cumulative intravenous injections of this compound.[1]

-

Dosing can range from 10 to 40 mg/kg, administered slowly to observe the antiarrhythmic effect and monitor for any adverse hemodynamic changes.[1]

Protocol 2: Ouabain-Induced Ventricular Tachycardia

This model uses a cardiac glycoside to induce ventricular arrhythmias through an increase in intracellular calcium and delayed afterdepolarizations.

Materials:

-

Adult mongrel dogs

-

Anesthetic agents

-

Ouabain solution

-

Infusion pump

-

ECG and blood pressure monitoring equipment

Procedure:

-

Anesthetize the dog and ensure stable hemodynamics.

-

Administer a loading dose of ouabain intravenously, followed by a continuous infusion. The exact dose may need to be titrated for each animal to induce a stable ventricular tachycardia.

-

Continuously monitor the ECG for the onset and stabilization of ventricular tachycardia.

-

Once a sustained ventricular tachycardia is established, the infusion rate of ouabain can be reduced to a maintenance level.

GFA Administration:

-

With the ouabain-induced ventricular tachycardia established, administer this compound intravenously.

-

A dose of 9-10 mg/kg has been shown to be effective in reverting the arrhythmia to a normal sinus rhythm within 1 to 2 minutes.[2]

Protocol 3: Acetylcholine-Induced Atrial Fibrillation

This model utilizes the vagomimetic effects of acetylcholine to shorten the atrial refractory period, creating a substrate for atrial fibrillation.

Materials:

-

Adult mongrel dogs

-

Anesthetic agents

-

Acetylcholine solution

-

Surgical instruments for thoracotomy

-

ECG monitoring equipment

Procedure:

-

Anesthetize the dog and perform a thoracotomy to expose the atria.

-

Apply a solution of acetylcholine directly to the epicardial surface of the atria, often on a small piece of filter paper.

-